molecular formula C13H11BrN2O4 B13002281 Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate

Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate

Cat. No.: B13002281
M. Wt: 339.14 g/mol
InChI Key: MWVRVFZYSOSYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 8-methylquinoline, followed by nitration and esterification reactions . The reaction conditions often involve the use of bromine or bromine-containing reagents, nitric acid for nitration, and ethanol for esterification. Industrial production methods may employ greener and more sustainable chemical processes, such as microwave-assisted synthesis or the use of recyclable catalysts .

Chemical Reactions Analysis

Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, bromine for substitution, and potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives, substituted quinolines, and carboxylic acids .

Scientific Research Applications

Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and bromine atom play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding .

Comparison with Similar Compounds

Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H11BrN2O4

Molecular Weight

339.14 g/mol

IUPAC Name

ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate

InChI

InChI=1S/C13H11BrN2O4/c1-3-20-13(17)10-6-15-12-7(2)4-8(16(18)19)5-9(12)11(10)14/h4-6H,3H2,1-2H3

InChI Key

MWVRVFZYSOSYAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Br)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.